molecular formula C13H21NO3 B3017581 Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2306264-15-1

Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B3017581
CAS No.: 2306264-15-1
M. Wt: 239.315
InChI Key: BSXLFLVQYIITLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.315. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

  • Development of Efficient Synthetic Routes

    Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate is involved in efficient and scalable synthetic routes, making it a useful compound for selective derivations on azetidine and cyclobutane rings. This provides access to novel compounds that complement piperidine ring systems (Meyers et al., 2009).

  • Creation of Biologically Active Heterocyclic Compounds

    The compound plays a role in the synthesis of spirocyclic 3-oxotetrahydrofurans, which are then used to prepare other potential biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

  • Crystal Structure Analysis

    The crystal structure of related compounds like tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate has been reported, providing insights into molecular symmetry and conformation (Dong et al., 1999).

  • Pharmaceutical Synthesis and Theoretical Studies

    It's used in the synthesis of N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5] decan-2-yl)-3-arylpropanamides and similar derivatives, providing insights into the synthesis of biologically active compounds and the effects of electron-donating and electron-withdrawing groups on intramolecular hydrogen bonds (Amirani Poor et al., 2018).

  • Catalytic Hydrogenation in Organic Synthesis

    The compound is involved in catalytic hydrogenation processes, such as the transformation of [(5,6-Dihydro-4 H-1,2-oxazin-3-yl)methyl]malonates into methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates (Sukhorukov et al., 2008).

Conformational Analysis and Structural Applications

  • Constrained Peptidomimetics

    The compound is used in the synthesis of azabicyclo[X.Y.0]alkane amino acids, which serve as rigid dipeptide mimetics, useful in structure-activity studies for peptide-based drug discovery (Mandal et al., 2005).

  • NMR Spectroscopy for Configuration Assignment

    It's utilized in studies involving NMR spectroscopy to determine the absolute configurations of complex molecules, thereby contributing to the understanding of molecular structure and properties (Jakubowska et al., 2013).

Mechanism of Action

Target of Action

The primary target of Tert-butyl 7-oxo-1-azaspiro[3It is often used in drug design .

Biochemical Pathways

The biochemical pathways affected by Tert-butyl 7-oxo-1-azaspiro[3It has been reported that it can be used to prepare a compound that acts as a gpr119 agonist, which is used in the treatment of diabetes and metabolic diseases .

Result of Action

The molecular and cellular effects of Tert-butyl 7-oxo-1-azaspiro[3It is known to be used in the preparation of a gpr119 agonist, which could have implications in the treatment of diabetes and metabolic diseases .

Properties

IUPAC Name

tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-8-13(14)6-4-10(15)5-7-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXLFLVQYIITLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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